4-Aminocarbonylphenylboronic acid is a derivative of boronic acid with potential applications in medicinal chemistry due to its unique ability to form reversible covalent bonds with diols and other biological substrates. This compound has been explored for its utility in the inhibition of protein kinases, which are enzymes that play a pivotal role in signaling pathways related to cell growth, proliferation, and survival. The inhibition of specific kinases is a promising strategy for the treatment of various diseases, including cancer and viral infections.
The mechanism of action of aminoboronic acids, including 4-Aminocarbonylphenylboronic acid, involves the selective inhibition of protein kinases. In one study, a series of aminoboronic acids were synthesized and evaluated for their inhibitory activities against epidermal growth-factor receptor (EGFR) and vascular endothelial growth-factor receptor-1 (VEGFR-1, Flt-1) protein tyrosine kinases1. These compounds were found to exhibit selective inhibition, with certain derivatives showing specificity for either EGFR or VEGFR-1. The selective inhibition is attributed to the substitution of functional groups on the phenyl ring, which affects the binding affinity and specificity of the compounds towards different kinases.
In the context of cancer research, the selective inhibition of EGFR by certain aminoboronic acids suggests potential applications as growth-factor receptor inhibitors. EGFR is commonly overexpressed in various types of cancer, and its inhibition can lead to the suppression of tumor growth and proliferation. The study demonstrated that specific aminoboronic acid derivatives could inhibit EGFR tyrosine kinase activity, indicating their potential as therapeutic agents in cancer treatment1.
Another application of aminoboronic acids is in the field of antiviral therapy. Amino phenylboronic acid-modified carbon dots (APBA-CDs) have been introduced as a novel nanoparticle-based approach to inhibit HIV-1 entry processes. The study showed that APBA-CDs could effectively block HIV-1 entry into targeted MOLT-4 cells, reducing syncitia formation and suppressing p24 antigen signals. This suggests that aminoboronic acids, when attributed to carbon dots, can serve as dual-action agents in HIV-1 treatment, both intracellularly and extracellularly, and can be combined with other antiretroviral drugs to enhance therapeutic efficacy2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6